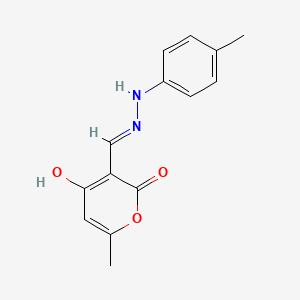

4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-methylphenyl)hydrazone

Übersicht

Beschreibung

“4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-methylphenyl)hydrazone” is a hydrazone derivative of a pyran compound. Pyrans are a type of heterocyclic compound that contain a six-membered ring with five carbon atoms and one oxygen atom . Hydrazone derivatives are often used in organic synthesis due to their reactivity .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can include its melting point, boiling point, solubility in various solvents, and reactivity with other compounds. Unfortunately, without specific data or resources, I can’t provide this information for the compound .

Wissenschaftliche Forschungsanwendungen

Chemical and Biological Properties

Hydroxycoumarins, including compounds structurally related to 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-methylphenyl)hydrazone, are notable for their chemical, photochemical, and biological properties. Specifically, 3-hydroxycoumarin, which shares a similar hydroxycoumarin core, is known for its extensive applications in fields like genetics, pharmacology, and microbiology due to these properties (Yoda, 2020).

Bioactivity of Hydrazone Derivatives

Curcumin derivatives, including Schiff base, hydrazone, and oxime derivatives, exhibit a wide range of biological activities. These derivatives, and their metal complexes, are known to have enhanced potency in biological activities compared to curcumin itself, suggesting that similar hydrazone derivatives might also exhibit significant bioactive properties (Omidi & Kakanejadifard, 2020).

Azo-Hydrazone Tautomerism

The tautomeric behavior of compounds like azo-hydrazone is significant, as it influences their physico-chemical properties and coloration. This characteristic is particularly relevant in the field of dye chemistry, suggesting that 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-methylphenyl)hydrazone might also exhibit unique properties due to possible tautomerism (Mirković et al., 2013).

Biological Activities of Metal Complexes

The biological activities of metal complexes of aromatic hydrazones are of significant research interest, particularly in the development of metal-based drugs. These complexes, including those of polycyclic aromatic hydrazones, demonstrate primarily antibacterial and anticancer activities. The structural design and bioactivities of these complexes suggest a potential for the development of pharmacologically active compounds (Liu et al., 2022).

Wirkmechanismus

Target of Action

The primary targets of the compound 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-methylphenyl)hydrazone are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .

Mode of Action

It is known that the compound can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The reaction with N forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

It is known that the compound can participate in multicomponent reactions, which are reactions that involve the formation of multiple bonds in a single operation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-methylphenyl)hydrazone are currently unknown. Research is ongoing to determine these properties and their impact on the bioavailability of the compound .

Result of Action

Current research is focused on elucidating these effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-methylphenyl)hydrazone. Specific details on how these factors influence the compound’s action are currently unknown .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-hydroxy-6-methyl-3-[(E)-[(4-methylphenyl)hydrazinylidene]methyl]pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-9-3-5-11(6-4-9)16-15-8-12-13(17)7-10(2)19-14(12)18/h3-8,16-17H,1-2H3/b15-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJUQGJTYCQSRPV-OVCLIPMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NN=CC2=C(C=C(OC2=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N/N=C/C2=C(C=C(OC2=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one](/img/structure/B1417410.png)

![3-[(Z)-(3,4-dichloroanilino)methylidene]-2H-chromene-2,4-dione](/img/structure/B1417417.png)

![3-[(4-isopropylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B1417419.png)

![3-{(Z)-[4-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione](/img/structure/B1417420.png)

![Ethyl 2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B1417422.png)

![ethyl (Z)-3-[(3-methyl-1H-pyrazol-5-yl)amino]-2-(2,2,2-trifluoroacetyl)-2-propenoate](/img/structure/B1417424.png)

![5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B1417427.png)